3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Description
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a heterocyclic compound featuring a fused thiopyrano-pyrazole core with a sulfone group (5,5-dioxide) at the thiopyran ring. The chloromethyl (-CH2Cl) substituent at position 3 and a methyl group at position 2 contribute to its unique reactivity and physicochemical properties.
The sulfone group enhances polarity and stability, while the chloromethyl group acts as a reactive handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions. The methyl group at position 2 likely reduces steric hindrance compared to bulkier substituents, facilitating interactions with biological targets .
Properties
IUPAC Name |
3-(chloromethyl)-2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11-8(4-9)6-5-14(12,13)3-2-7(6)10-11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPMLQNNVIJNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CS(=O)(=O)CCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrazoles
are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field. Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety.
Biological Activity
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial properties and potential therapeutic applications.
- Chemical Formula : CHClNOS
- Molecular Weight : 220.69 g/mol
- CAS Number : 1781526-39-3
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
Antiproliferative Effects
Research has also explored the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa (Cervical cancer) | 50 |
| A549 (Lung cancer) | 75 |
| MCF-7 (Breast cancer) | 100 |
The compound showed significant inhibition of cell proliferation in these cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is believed to involve several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis, leading to cell death.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through the activation of caspases.
- Disruption of Cell Membrane Integrity : The compound could compromise the integrity of microbial cell membranes.
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, the compound was tested against various strains of bacteria. The study concluded that it exhibited superior activity compared to standard antibiotics like penicillin and ampicillin. The researchers noted that its mechanism likely involved multiple pathways leading to bacterial cell lysis.
Study 2: Cancer Cell Line Testing
A separate study focused on the antiproliferative effects on human cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability across all tested lines. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
Scientific Research Applications
Structural Characteristics
The compound features a thiopyrano ring fused with a pyrazole moiety and a chloromethyl substituent. This structural arrangement enhances its reactivity and utility in chemical syntheses. The chloromethyl group allows for nucleophilic substitution reactions, making it versatile for various synthetic applications.
Biological Activities
Research indicates that compounds containing the pyrazole nucleus exhibit significant biological activities. Specifically, 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide has shown potential in:
- Antiproliferative properties : Studies have suggested that this compound may inhibit the growth of certain cancer cell lines.
- Anti-inflammatory effects : Its structural components may contribute to modulating inflammatory responses in biological systems.
Synthetic Applications
The synthesis of 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide can be achieved through several methods. These methods demonstrate the compound's accessibility for further research and application. Common synthetic routes include:
- Nucleophilic substitution reactions : Utilizing the chloromethyl group for the introduction of various nucleophiles.
- Cyclization reactions : Forming new ring structures that may enhance biological activity.
Interaction Studies
Interaction studies involving this compound focus on its ability to bind with biological targets. These studies typically assess:
- Binding affinity : Evaluating how effectively the compound interacts with specific proteins or enzymes.
- Mechanism of action : Understanding how the compound exerts its biological effects at a molecular level.
Such studies are crucial for elucidating the therapeutic potential of this compound in treating various diseases.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide, a comparative analysis with similar compounds can be insightful. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | Lacks chloromethyl group; contains isopropyl substituent | Antiproliferative properties |
| 4-(Chloromethyl)-3-methyl-1H-pyrazole | Contains similar pyrazole structure; chloromethyl group present | Potentially anti-inflammatory |
| 6-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[2,3-c]pyridine | Different ring system but retains pyrazole core | Anticancer activity |
The distinct combination of structural elements in 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide contributes to its unique reactivity and potential applications in medicinal chemistry compared to these similar compounds.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiopyrano[4,3-c]pyrazole Derivatives
Key Observations :
- Fluorinated Derivatives (MSC2360844/MSC2364588) : Fluorine atoms enhance metabolic stability and binding affinity to enzymes like PI3Kδ. The morpholinylcarbonyl group likely improves solubility and target engagement .
- Chlorinated Analogues : The 8-chloro derivative and the target compound both contain chlorine, but positional differences (ring vs. side chain) influence electronic effects and bioactivity.
Key Observations :
- Oxidation : Meta-chloroperbenzoic acid (mCPBA) is commonly used to oxidize thioethers to sulfones in this class .
Physicochemical Properties
Table 3: Property Comparison
Key Observations :
- Fluorinated derivatives (MSC series) exhibit lower LogP due to electronegative fluorine atoms, favoring target engagement in hydrophilic environments .
Preparation Methods
Four-Component Condensation Catalyzed by Nano-Eggshell/Ti(IV)
A related synthesis approach for dihydropyrano[2,3-c]pyrazole derivatives utilizes a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate catalyzed by a novel nano-eggshell/Ti(IV) catalyst under mild, solvent-free conditions at room temperature. Although this method is reported for dihydropyrano-pyrazoles, it provides insight into efficient pyrazole ring formation and cyclization strategies that could be adapted for thiopyrano-pyrazole systems.
- Catalyst Preparation: Nano-eggshell powder treated with titanium tetrachloride in dichloromethane, yielding a reusable Lewis acid catalyst.
- Reaction Conditions: Room temperature, solvent-free, short reaction times (15-20 minutes).
- Yields: High isolated yields up to 94% for related pyrazole derivatives.
- Advantages: Mild conditions, easy work-up, catalyst reusability, absence of toxic solvents.
| Entry | Catalyst (g) | Time (min) | Yield (%) |
|---|---|---|---|
| 10 | 0.02 | 45 | 85 |
| 11 | 0.04 | 20 | 90 |
| 12 | 0.06 | 15 | 94 |
| 13 | 0.10 | 20 | 89 |
Reaction mixture: ethyl acetoacetate (1 mmol), 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (2 mmol).
This method demonstrates a promising catalytic system for pyrazole ring construction and could be modified for the synthesis of 3-(chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide by incorporating sulfur-containing precursors.
Direct N-Substituted Pyrazole Formation via Multi-Component Reactions
Other research explores the direct preparation of N-substituted pyrazoles from primary amines, β-diketones, and hydroxylamine derivatives in solvents like DMF at elevated temperatures (85 °C). Although this approach focuses on pyrazole formation without the thiopyrano ring or chloromethyl group, it provides valuable data on reaction conditions and reagent optimization for pyrazole synthesis.
- Typical Conditions: Heating at 85 °C for 1.5 hours in DMF.
- Reagents: Primary amine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine.
- Yields: Moderate, ranging from 30% to 44% isolated yields depending on substituents.
- Workup: Chromatographic purification on silica or alumina.
This method highlights the importance of reagent ratios, temperature control, and solvent choice for pyrazole formation, which can be adapted for the target compound synthesis after introducing sulfur and chloromethyl functionalities.
Chloromethylation and Sulfone Formation
Specific details on chloromethylation and oxidation steps for this compound are limited in the available literature. However, general organic synthesis principles apply:
- Chloromethylation: Introduction of the chloromethyl group at the 3-position of the pyrazole ring can be achieved via reaction with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.
- Oxidation to Sulfone: The thiopyrano ring sulfur is oxidized to the 5,5-dioxide form using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Summary of Preparation Methodologies
| Step | Description | Typical Conditions/Notes |
|---|---|---|
| Pyrazole ring formation | Multi-component condensation of hydrazine and β-diketones or equivalents | Room temp or heating, catalysts like nano-eggshell/Ti(IV) |
| Thiopyrano ring cyclization | Formation of fused sulfur heterocycle | Intramolecular cyclization, sulfur source required |
| Chloromethylation | Introduction of chloromethyl substituent | Chloromethylating agents under controlled acidic conditions |
| Sulfone oxidation | Oxidation of sulfur to 5,5-dioxide | Mild oxidants like H2O2 or mCPBA |
Research Findings and Notes
- The nano-eggshell/Ti(IV) catalyst system enables efficient pyrazole ring formation under environmentally friendly conditions, which could be adapted for thiopyrano-pyrazole synthesis.
- Multi-component reactions provide flexibility in substituent introduction and ring construction but may require optimization for sulfur-containing fused systems.
- Chloromethylation and sulfone oxidation are standard transformations but must be carefully controlled to avoid overreaction or decomposition.
- The chloromethyl substituent enhances the compound’s reactivity, allowing further derivatization and potential biological activity exploration.
- Limited direct literature on this exact compound’s synthesis suggests that methods are adapted from related pyrazole and thiopyrano syntheses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally related thiopyrano-pyrazole derivatives typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, pyrano[2,3-c]pyrazole derivatives are synthesized via one-pot multicomponent reactions under reflux conditions using ethanol or methanol/glacial acetic acid mixtures . Optimization may involve varying reaction time, solvent polarity, or catalyst (e.g., sonication to reduce reaction times from hours to minutes and improve yields up to 80%) . Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical for tracking progress.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., sulfone groups at ~1300–1150 cm⁻¹ and chloromethyl C-Cl stretches at ~600–800 cm⁻¹) .
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, methyl groups in similar compounds exhibit singlet peaks at δ 0.95–1.02 ppm, while pyrazole protons appear as multiplet signals between δ 3.3–3.4 ppm .
- X-ray Crystallography : Resolve the stereochemistry and confirm sulfone geometry, as demonstrated for analogs like 5-chloro-3,6-dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one .
Q. How can researchers optimize purification protocols for this compound?
- Methodological Answer : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For sulfone-containing heterocycles, ensure inert atmospheres during purification to prevent oxidation byproducts. Monitor purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate molecular orbitals and electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the chloromethyl group’s electron-withdrawing effect may direct electrophilic attacks to the pyrazole ring .
- Molecular Docking : Screen against protein targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., COX-2 inhibition) .
Q. What strategies resolve contradictions in reported bioactivity data for thiopyrano-pyrazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare bioactivity datasets across studies, controlling for variables like assay type (e.g., cell-based vs. enzymatic) or compound purity. For instance, discrepancies in IC₅₀ values may arise from differing solvent systems (DMSO vs. aqueous buffers) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing chloromethyl with fluoromethyl) to isolate contributions to activity. Use ANOVA to statistically validate trends .
Q. How can researchers design experiments to probe the sulfone group’s role in stabilizing the thiopyrano-pyrazole scaffold?
- Methodological Answer :
- Comparative Stability Studies : Synthesize analogs lacking the sulfone group and monitor degradation under thermal (TGA) or photolytic conditions.
- Kinetic Isotope Effects (KIE) : Substitute in the sulfone group to study bond cleavage mechanisms via mass spectrometry .
Data Analysis and Reproducibility
Q. What statistical approaches validate reproducibility in synthetic yields or spectroscopic data?
- Methodological Answer :
- Intra- and Inter-Laboratory Trials : Perform triplicate syntheses across labs, reporting mean yields with standard deviations. Use Bland-Altman plots to assess agreement in NMR chemical shifts .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for scaling up synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
